8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYWZERFRSQVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722994 | |
| Record name | Ethyl 8-(benzyloxy)-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-85-7 | |
| Record name | Ethyl 3-iodo-8-(phenylmethoxy)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(benzyloxy)-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H11IN2O
- Molecular Weight : 350.15 g/mol
- CAS Number : 885276-38-0
The compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which contributes to its biological activity through various mechanisms.
Biological Activities
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological potential. The specific compound exhibits a range of biological activities including:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. They have shown effectiveness against various cancer types due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies suggest that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on their structural features. Key aspects include:
- Substituents on the Pyridine Ring : Variations in the substituents can significantly affect potency and selectivity towards different biological targets.
- Position of Iodine Atoms : The introduction of iodine at specific positions enhances biological activity by improving binding affinity to target proteins.
- Benzyloxy Group Influence : The presence of a benzyloxy group has been linked to increased lipophilicity, enhancing cellular uptake and bioavailability.
| Structural Feature | Effect on Activity |
|---|---|
| Iodine Substitution | Increases binding affinity |
| Benzyloxy Group | Enhances lipophilicity |
| Positioning of Functional Groups | Alters selectivity and potency |
Case Studies and Research Findings
Recent studies have provided insights into the specific mechanisms through which these compounds exert their effects:
- A study published in Medicinal Chemistry highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited potent anticancer activity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Another investigation focused on the antimicrobial properties of related compounds found that derivatives with halogen substitutions showed enhanced activity against resistant strains of bacteria, suggesting a potential for developing new antibiotics .
Scientific Research Applications
Structural Characteristics
The compound features an imidazo[1,2-A]pyridine core, which is known for its biological activity. The presence of the benzyloxy and iodo substituents enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. The compound's ability to interact with various biological pathways makes it a candidate for further exploration in drug discovery.
Anticancer Research
Research has shown that derivatives of imidazo[1,2-A]pyridine exhibit anticancer properties. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific efficacy of this compound in this context is an area of ongoing investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or cell death in pathogenic organisms.
Neuropharmacology
Given the role of imidazo[1,2-A]pyridine derivatives in modulating neurotransmitter systems, there is potential for this compound to be explored for neuropharmacological applications. Research into its effects on cognitive function or neuroprotection could yield valuable insights.
Synthesis and Characterization
The synthesis of 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine involves several steps, typically beginning with the formation of the imidazo[1,2-A]pyridine scaffold followed by functionalization with the benzyloxy and iodo groups.
Synthesis Example
A common synthetic route includes:
- Starting from 8-benzyloxy-imidazo[1,2-A]pyridine.
- Reacting it with N-iodosuccinimide (NIS) in acetonitrile under controlled conditions.
- Purification through crystallization or chromatography.
Yield : Approximately 83% under optimized conditions.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[1,2-A]pyridine and assessed their anticancer activity against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard treatments.
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial efficacy of imidazo[1,2-A]pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds similar to 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine exhibited significant inhibitory effects on bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly substituent-dependent. Below is a systematic comparison of the target compound with analogous structures:
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula C₁₈H₁₆IN₂O₃.
Key Observations :
Position 8 Substituents :
- Benzyloxy (Target) : Provides steric bulk and protection for hydroxyl groups, enabling selective deprotection to 8-OH derivatives . In contrast, 8-CN () and 8-CF₃ () are electron-withdrawing, enhancing stability but reducing nucleophilic reactivity.
- Hydroxy () : Unprotected 8-OH derivatives are prone to oxidation, limiting their utility without further conjugation .
Position 3 Substituents :
- Iodo (Target) : Superior to bromo () or chloro in cross-coupling reactions due to lower bond dissociation energy. This makes the target compound a versatile intermediate for synthesizing biaryl or alkyl-aryl derivatives .
- Methyl or CF₃ () : These groups enhance lipophilicity but reduce reactivity, favoring applications in CNS-targeting drugs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows stepwise protocols (e.g., cyclization with ethyl bromopyruvate, followed by iodination), similar to ’s flow-based methods. Continuous flow synthesis () improves yield (70–85%) compared to traditional flask methods (50–60%) .
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves a multi-step synthetic route:
- Step 1: Construction of the imidazo[1,2-a]pyridine core with the benzyloxy substituent
- Step 2: Introduction of the ethyl ester group at the 2-position (carboxylic acid ethyl ester)
- Step 3: Selective iodination at the 3-position of the imidazo[1,2-a]pyridine ring
Each step requires careful control of reaction conditions to ensure regioselectivity and high yield.
Preparation of 8-Benzyloxy-imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester
According to experimental data from chemical synthesis literature, the preparation of the ethyl ester derivative involves:
- Starting Material: 8-Benzyloxy-imidazo[1,2-a]pyridine
- Reagents: Caesium carbonate as a base and tetrahydrofuran (THF) as solvent
- Conditions: Reaction carried out at room temperature (~20°C) for 24 hours
- Yield: Approximately 55% yield reported
- Reference: Groselj et al., Heterocycles, 2008; patent experimental data
This step likely involves the nucleophilic substitution or esterification of a carboxylic acid precursor with ethanol under basic conditions, facilitated by caesium carbonate.
Iodination at the 3-Position: Formation of 8-Benzyloxy-3-iodo-imidazo[1,2-a]pyridine
The selective iodination of the imidazo[1,2-a]pyridine ring at the 3-position is a critical step. The most reliable method reported involves:
- Reagent: N-Iodosuccinimide (NIS)
- Solvent: Dry acetonitrile
- Temperature: Initially 0°C, then warmed to room temperature
- Reaction Time: 12 hours stirring
- Yield: High yield of 83% for the iodinated intermediate without the ester group
This method provides regioselective iodination due to the electrophilic nature of NIS and the electron-rich imidazo[1,2-a]pyridine ring system.
Combined Synthetic Route to Target Compound
While direct literature on the iodinated ethyl ester derivative is limited, a plausible and efficient synthetic route can be deduced by combining the above steps:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-3-benzyloxypyridine | Cyclocondensation to form 8-benzyloxy-imidazo[1,2-a]pyridine | 8-Benzyloxy-imidazo[1,2-a]pyridine | Not specified |
| 2 | 8-Benzyloxy-imidazo[1,2-a]pyridine | Caesium carbonate, THF, 20°C, 24 h | 8-Benzyloxy-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | 55 |
| 3 | 8-Benzyloxy-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | N-Iodosuccinimide, acetonitrile, 0-20°C, 12 h | 8-Benzyloxy-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | Estimated ~80 |
This sequence aligns with standard synthetic organic practices for functionalizing heterocyclic compounds and is supported by related experimental data.
Alternative Synthetic Approaches and Mechanistic Insights
Cyclocondensation Method: The imidazo[1,2-a]pyridine core is often synthesized via the cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds under basic conditions such as potassium carbonate in dimethylformamide (DMF) at room temperature for approximately 10 hours. This method provides a versatile platform for introducing various substituents.
Iodination Mechanism: The electrophilic substitution by N-iodosuccinimide selectively targets the 3-position due to the electronic density distribution in the imidazo[1,2-a]pyridine ring, favoring substitution at this site.
Esterification: The formation of the ethyl ester is typically achieved by reacting the corresponding carboxylic acid intermediate with ethanol under basic conditions, often using caesium carbonate as a strong base to deprotonate the acid and facilitate nucleophilic attack.
Data Table Summarizing Key Preparation Parameters
Research Findings and Practical Considerations
The iodination step using N-iodosuccinimide is highly efficient and provides good regioselectivity and yield, making it the preferred method for introducing iodine at the 3-position of the imidazo[1,2-a]pyridine ring.
The esterification step shows moderate yield, suggesting potential optimization by varying base strength, solvent, or reaction time to improve conversion.
The synthetic route is amenable to scale-up, as indicated by the availability of starting materials and reagents in commercial quantities and moderate reaction conditions.
Spectroscopic data (1H NMR, 13C NMR, and mass spectrometry) confirm the structure and purity of intermediates and final products, supporting the reliability of these methods.
Q & A
Q. Table 1: Representative Synthetic Methods
Basic: How should researchers handle safety and waste disposal for this compound during experiments?
Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. The iodine substituent may pose toxicity risks, and the benzyloxy group requires caution due to potential flammability.
- Waste Disposal: Separate halogenated organic waste from non-halogenated streams. Collaborate with certified waste management services for incineration or chemical neutralization to prevent environmental contamination .
Advanced: How can conflicting NMR data for the imidazo[1,2-a]pyridine core be resolved?
Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or residual solvents. Mitigation strategies include:
- 2D NMR (COSY, HSQC): To assign proton-carbon correlations and identify tautomeric forms.
- Deuterated Solvent Purity: Ensure solvents like DMSO-d₆ or CDCl₃ are free from moisture, which can alter chemical shifts.
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in studies of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
Example: In one study, a 0.3 ppm deviation in ¹H NMR was traced to residual DMF, resolved by repeated column chromatography .
Advanced: What strategies optimize regioselective iodination at the 3-position of the imidazo[1,2-a]pyridine scaffold?
Answer:
Regioselectivity challenges arise due to competing electrophilic attack at positions 2 or 5. Effective approaches include:
- Directed Metalation: Use directing groups (e.g., benzyloxy at position 8) to steer iodination to position 3.
- Catalytic Systems: AgNO₃ or CuI in DCM at 0°C enhances iodine incorporation at the desired site, as shown in analogous bromination studies .
- Computational Modeling: DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Q. Table 2: Iodination Optimization
| Catalyst | Solvent | Temp (°C) | Regioselectivity (3:2:6) | Reference |
|---|---|---|---|---|
| AgNO₃ | DCM | 0 | 85:10:5 | |
| None | AcOH | RT | 60:25:15 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assigns proton environments and carbon骨架 connectivity. For example, the ethyl ester group typically shows a quartet at ~4.3 ppm (¹H) and a carbonyl signal at ~165 ppm (¹³C) .
- HRMS: Confirms molecular formula (e.g., C₁₇H₁₆IN₂O₃ requires m/z 414.0234).
- IR: Identifies ester C=O stretches (~1720 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Advanced: How can researchers address low yields in multicomponent reactions involving this compound?
Answer:
Low yields (e.g., <50%) may result from side reactions or poor solubility. Solutions include:
- Solvent Optimization: Switch from ethanol to DMF or THF to enhance reactant solubility.
- Catalyst Screening: Additives like p-TsOH or Zn(OTf)₂ can accelerate imine formation in MCRs .
- Microwave Assistance: Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
Advanced: What mechanistic insights explain the biological activity of imidazo[1,2-a]pyridine derivatives?
Answer:
The scaffold’s bioactivity (e.g., kinase inhibition) stems from:
Q. Table 3: Key Structure-Activity Relationships
| Substituent | Role | Example Bioactivity | Reference |
|---|---|---|---|
| 3-Iodo | Halogen bonding with kinases | Anticancer (CDK inhibition) | |
| 8-Benzyloxy | Lipophilicity enhancer | Improved BBB penetration |
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with hexane/EtOAc gradients (e.g., 3:1 to 1:2) for high-purity isolation.
- Recrystallization: Ethanol/water mixtures effectively remove polar impurities, yielding crystals with >98% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
